molecular formula C27H29N5 B126011 (E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile

(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile

Cat. No.: B126011
M. Wt: 423.6 g/mol
InChI Key: QFYKXKMYVYOUNJ-JBASAIQMSA-N
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Description

SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, also known as fatty acid desaturase 2). This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential for various physiological functions.

Mechanism of Action

Target of Action

SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, FADS2) . This enzyme plays a crucial role in the synthesis of arachidonic acid, a key component of inflammatory responses .

Mode of Action

SC-26196 specifically inhibits D6D activity, with an IC50 value of 0.2 µM in a rat liver microsomal assay . By inhibiting D6D, SC-26196 reduces the synthesis of arachidonic acid, thereby mitigating inflammation .

Biochemical Pathways

The primary biochemical pathway affected by SC-26196 is the synthesis of arachidonic acid. D6D is a rate-limiting enzyme in this pathway, and its inhibition by SC-26196 leads to a decrease in arachidonic acid production . This, in turn, can affect various downstream effects related to inflammation.

Pharmacokinetics

In animal studies, SC-26196 was included in the diet at varying concentrations to achieve dosages of 0, 10, 30, and 100 mg/kg per day . The compound was found to decrease the calculated D6D index in both adipose tissue and liver, indicating its bioavailability and effectiveness in inhibiting D6D .

Result of Action

The primary result of SC-26196’s action is a decrease in inflammation. In a mouse edema model, SC-26196 decreased edema to the same extent as indomethacin or essential fatty acid deficiency . Additionally, treatment with SC-26196 improved glucose tolerance in obese insulin-resistant mice .

Action Environment

The action of SC-26196 can be influenced by various environmental factors, including diet. For instance, the compound’s effectiveness in inhibiting D6D was demonstrated when it was included in the diet of mice

Biochemical Analysis

Biochemical Properties

SC-26196 plays a significant role in biochemical reactions, particularly as an inhibitor of the Delta6 desaturase enzyme . This enzyme is crucial in the metabolism of fatty acids, and its inhibition by SC-26196 can have significant biochemical implications .

Cellular Effects

SC-26196 has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) at a concentration of 200 nM .

Molecular Mechanism

The molecular mechanism of action of SC-26196 involves its binding to the Delta6 desaturase enzyme, thereby inhibiting its activity . This interaction can lead to changes in the metabolism of fatty acids within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, SC-26196 has been shown to cause a decrease in the calculated Δ6-desaturase index in both adipose tissue and liver when included in the diet at varying concentrations . This indicates that the effects of SC-26196 can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of SC-26196 have been shown to vary with different dosages . For instance, feeding 100 mg SC-26196 per kg body weight per day was found to inhibit the Δ6-desaturase enzyme .

Metabolic Pathways

SC-26196 is involved in the metabolic pathway of fatty acids, where it interacts with the Delta6 desaturase enzyme . This interaction can affect metabolic flux or metabolite levels within the cell .

Transport and Distribution

Given its role as a Delta6 desaturase inhibitor, it may interact with transporters or binding proteins involved in fatty acid metabolism .

Subcellular Localization

Given its role in fatty acid metabolism, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-26196 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of SC-26196 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SC-26196 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SC-26196, which can have different biological activities and properties .

Scientific Research Applications

SC-26196 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SC-26196 is unique in its high selectivity for Delta6 desaturase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent anti-inflammatory properties and oral bioavailability further distinguish it from other similar compounds .

Properties

IUPAC Name

2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYKXKMYVYOUNJ-JBASAIQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Reactant of Route 2
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Reactant of Route 3
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Reactant of Route 4
Reactant of Route 4
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Reactant of Route 5
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Reactant of Route 6
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile

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